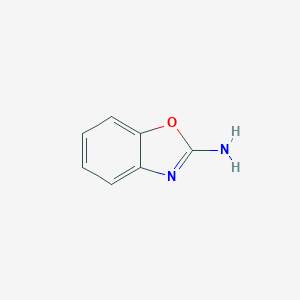
2-Aminobenzoxazole
Cat. No. B146116
Key on ui cas rn:
4570-41-6
M. Wt: 134.14 g/mol
InChI Key: JPBLHOJFMBOCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07863271B2
Procedure details


A mixture of an appropriate 2-chlorobenzoxazole, A1 (1 eq), and appropriate amine (2 eq) and optional base (e.g. K2CO3, triethylamine, disopropylamine, 1,8-diazabicyclo[5.4.0]undecene, or sodium hydride) in THF (or DME, DMF) was heated in the range of 20 to 80° C. up to 24 h. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (typical eluents include 9:1 dichloromethane/methanol, ethyl acetate, hexanes) to afford the desired product 2-aminobenzoxazole. Product structure was confirmed by 1H NMR or by mass analysis.

[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
1,8-diazabicyclo[5.4.0]undecene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.C([O-])([O-])=O.[K+].[K+].[N:17]12CCCNC1CCCC=C2.[H-].[Na+]>C1COCC1.CN(C=O)C.COCCOC.C(N(CC)CC)C>[NH2:17][C:2]1[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1OC2=C(N1)C=CC=C2
|
[Compound]
|
Name
|
A1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
1,8-diazabicyclo[5.4.0]undecene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N12C=CCCCC2NCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 (± 30) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica gel column chromatography (typical eluents include 9:1 dichloromethane/methanol, ethyl acetate, hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1OC2=C(N1)C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
